![molecular formula C16H18FNO3 B6492743 ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 1260836-13-2](/img/structure/B6492743.png)
ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
This compound belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of such compounds generally involves the construction of the quinoline core, followed by the introduction of various functional groups . The specific synthesis route would depend on the desired substitutions on the quinoline ring.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with a fluoro substituent at the 6-position, a butyl substituent at the 1-position, and a carboxylate ester group at the 3-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The fluoro group might be susceptible to nucleophilic aromatic substitution reactions, while the ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylate ester group could enhance its solubility in polar solvents, while the nonpolar butyl and fluoro groups might favor solubility in nonpolar solvents .Scientific Research Applications
- Fluoroquinolones, including ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, exhibit potent antibacterial properties. They inhibit bacterial DNA gyrase, leading to bacterial cell death. These compounds have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
- Researchers have synthesized derivatives with modifications at various positions to enhance their efficacy against specific bacterial strains .
- Ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can form complexes with metal ions. These complexes have diverse applications, including catalysis, drug delivery, and imaging .
- Besides antibacterial effects, fluoroquinolones exhibit other biological activities. These include antiviral, antifungal, and anticancer properties .
- Structural modifications of fluoroquinolones impact their pharmacological properties. Researchers investigate how substituents at different positions affect activity .
- Ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives may find applications in treating infectious diseases, especially those caused by resistant strains .
- Indole derivatives, prevalent in fluoroquinolones, have diverse biological activities. These include anticancer effects and antimicrobial properties .
Antibacterial Activity
Metal Complex Formation
Biological Activity Beyond Antibacterials
Drug Design and Optimization
Infectious Disease Treatment
Indole Derivatives and Beyond
Mechanism of Action
Target of Action
Similar compounds, such as fluoroquinolones, primarily target bacterial dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, a similar class of compounds, inhibit the activity of dna gyrase and topoisomerase iv, preventing dna replication and ultimately leading to bacterial cell death .
Biochemical Pathways
By analogy with fluoroquinolones, it can be inferred that the compound might interfere with bacterial dna synthesis by inhibiting dna gyrase and topoisomerase iv .
Pharmacokinetics
Similar compounds like fluoroquinolones are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces .
Result of Action
Similar compounds like fluoroquinolones result in the inhibition of bacterial dna synthesis, leading to bacterial cell death .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the stability and efficacy of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-butyl-6-fluoro-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c1-3-5-8-18-10-13(16(20)21-4-2)15(19)12-9-11(17)6-7-14(12)18/h6-7,9-10H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFRSAPKGWVDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
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